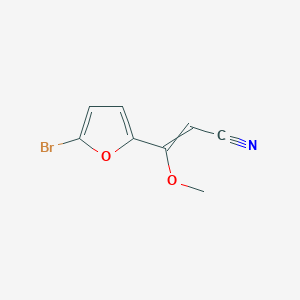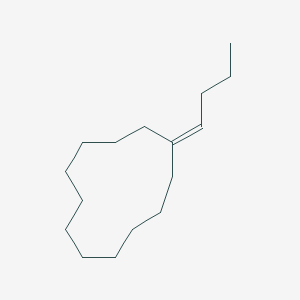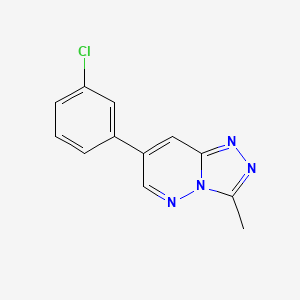![molecular formula C7H15BrN2O2 B14329071 [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide: is a chemical compound with a unique structure that includes a methoxy group, an oxopropenyl group, and a trimethylazanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide typically involves the reaction of a methoxy-substituted propenyl compound with a trimethylazanium precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide is used as a reagent in various organic synthesis reactions. It can serve as a building block for more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets.
Medicine: In medicine, the compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. This binding can result in the modulation of enzyme activity or receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- **[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;chloride
- **[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;iodide
Uniqueness: Compared to its analogs, [[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide may exhibit different reactivity and stability due to the presence of the bromide ion. This can influence its behavior in chemical reactions and its interactions with biological targets, making it a unique compound with distinct properties.
Eigenschaften
Molekularformel |
C7H15BrN2O2 |
|---|---|
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide |
InChI |
InChI=1S/C7H14N2O2.BrH/c1-9(2,3)8-6-5-7(10)11-4;/h5-6H,1-4H3;1H |
InChI-Schlüssel |
QSSMVAHAASGPEP-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+](C)(C)N/C=C/C(=O)OC.[Br-] |
Kanonische SMILES |
C[N+](C)(C)NC=CC(=O)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
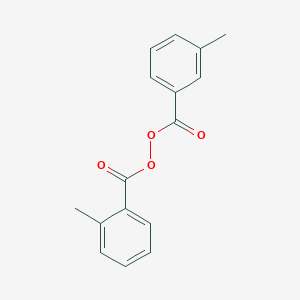
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
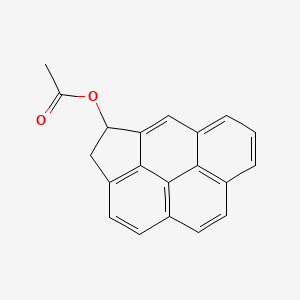

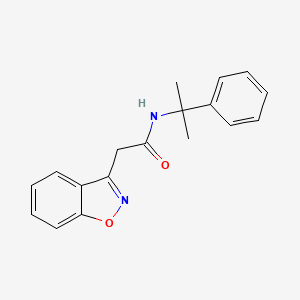


![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)

